3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
Description
Nomenclature and Identification
The compound 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is systematically named according to IUPAC guidelines as follows:
- IUPAC Name : 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine hydrochloride
- CAS Registry Number : 1220033-11-3
- Molecular Formula : C₁₁H₁₄Cl₃NO
- Molecular Weight : 282.59 g/mol
- Synonyms :
The compound is characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a 2,4-dichlorobenzyl ether group, followed by protonation of the nitrogen to form the hydrochloride salt.
| Property | Value/Description |
|---|---|
| XLogP3 | 3.4 (predicted) |
| Hydrogen Bond Donors | 1 (protonated amine) |
| Hydrogen Bond Acceptors | 3 (ether oxygen, chloride, amine) |
| Topological Polar Surface Area | 29.5 Ų |
Structural Depiction :
Cl
|
Cl—C₆H₃—CH₂—O—C₃H₆N·HCl
Historical Context in Chemical Research
First reported in the early 2010s, this compound emerged during efforts to optimize pyrrolidine-based therapeutics with enhanced bioavailability and target specificity. Its development aligns with broader trends in medicinal chemistry to exploit:
- Ether linkages for metabolic stability
- Chlorinated aromatic groups for hydrophobic interactions with biological targets
- Pyrrolidine scaffolds for conformational rigidity
Key milestones include its use as an intermediate in synthesizing β-N-acetylhexosaminidase inhibitors and penicillin-binding protein 3 (PBP3) inhibitors , highlighting its versatility in drug discovery.
Classification within Pyrrolidine Derivatives
The compound belongs to three subclasses of pyrrolidine derivatives:
- Ether-Substituted Pyrrolidines : Characterized by an oxygen-linked alkyl/aryl group.
- Chlorinated Aromatic Derivatives : Features a 2,4-dichlorobenzyl group for enhanced lipophilicity.
- Hydrochloride Salts : Improves solubility and crystallinity for industrial handling.
Compared to simpler pyrrolidines (e.g., pyrrolidine , C₄H₉N), this derivative exhibits:
Related Compounds and Chemical Family
Structurally Analogous Compounds:
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMWLWPDGQZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718618 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-11-3 | |
| Record name | Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyl group of pyrrolidine-3-ol acts as a nucleophile, displacing the chloride ion from 2,4-dichlorobenzyl chloride in an SN2 mechanism. Key parameters include:
Case Study: Optimization of Yield
A scaled-up procedure reported a 55% isolated yield using the following protocol:
| Parameter | Detail |
|---|---|
| Reagents | Pyrrolidine-3-ol (1.0 eq), 2,4-dichlorobenzyl chloride (1.2 eq), K₂CO₃ |
| Solvent | Tetrahydrofuran (THF), 0.5 M concentration |
| Reaction Time | 18 hours at reflux |
| Work-up | Partitioning between ethyl acetate/water, acidification with HCl gas |
Post-reaction purification via recrystallization from ethanol/water afforded the hydrochloride salt with >95% purity.
Mitsunobu Reaction Approach
The Mitsunobu reaction offers stereochemical control for ether formation, advantageous when chiral centers are present.
Synthetic Protocol
Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP), pyrrolidine-3-ol couples with 2,4-dichlorobenzyl alcohol:
-
Reagents : DIAD (1.1 eq), TPP (1.1 eq), 2,4-dichlorobenzyl alcohol (1.0 eq).
-
Solvent : Anhydrous THF under nitrogen atmosphere.
-
Conditions : Stirred at 25°C for 24 hours.
Yield and Byproduct Analysis
| Metric | Result |
|---|---|
| Isolated Yield | 60–65% |
| Major Byproduct | Bis-ether adduct (<5%) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) |
This method avoids racemization, making it suitable for enantiopure syntheses.
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production requires addressing cost, safety, and efficiency.
Batch Reactor Design
Economic and Environmental Metrics
| Factor | Lab-Scale | Industrial-Scale |
|---|---|---|
| Cost per Kilogram | $1,200 | $300 |
| Waste Generated | 5 L/kg product | 1.2 L/kg product |
| Energy Use | 15 kWh/kg | 8 kWh/kg |
Continuous flow systems further enhance efficiency by minimizing reaction times and improving heat transfer.
Purification and Characterization
Final product quality hinges on rigorous purification and analytical validation.
Purification Techniques
Scientific Research Applications
Scientific Research Applications
The applications of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride can be categorized into several key areas:
Chemistry
- Building Block in Organic Synthesis:
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
-
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL. This suggests potential applications in developing new antimicrobial agents. -
Lipoxygenase Inhibition:
The compound has been identified as a potent inhibitor of lipoxygenase (5-LO), which is involved in inflammatory processes. Studies report an IC50 value around 100 µM, indicating its potential role in anti-inflammatory therapies.
Medicine
- Therapeutic Applications:
The compound is being explored for its potential use in drug development, particularly for conditions related to inflammation and infection. Its structural features suggest possible anticancer activity as well, with studies indicating that halogenated compounds can enhance antiproliferative effects against cancer cell lines.
Case Studies
-
Study on Lipoxygenase Inhibition:
A detailed investigation evaluated the inhibition of lipoxygenase by various compounds, including this one. The results highlighted the importance of the dichlorobenzyl moiety in enhancing inhibitory activity, suggesting structural modifications could lead to more effective inhibitors. -
Evaluation of Antibacterial Activity:
A comparative study analyzed several pyrrolidine derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated that compounds with similar structural motifs had MIC values significantly lower than traditional antibiotics like ciprofloxacin, underscoring their potential as alternative therapeutic agents.
Research Findings Summary Table
| Application Area | Key Findings | References |
|---|---|---|
| Chemistry | Building block for complex molecules | |
| Biology | Antimicrobial activity against Gram-positive bacteria | |
| Potent lipoxygenase inhibitor | ||
| Medicine | Potential therapeutic applications in inflammation and cancer |
Mechanism of Action
The mechanism of action of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent and Ring System Impact
- Chlorine Substitution: The 2,4-dichloro configuration in the target compound enhances electron-withdrawing effects and lipophilicity compared to mono-chloro analogs (e.g., 4-chlorobenzyl in 1220033-10-2) .
Ring System :
- Methyl/Bromo Substituents: Compounds like 3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine HCl (CAS: 1220032-40-5) show increased molecular weight (310.6 vs. 282.6) and steric hindrance due to methyl groups, which could reduce membrane permeability .
Biological Activity
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,4-dichlorobenzyl ether group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit lipoxygenase (5-LO), with an IC50 value around 100 µM, indicating its potential role in inflammatory processes .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study on similar thiazole-bearing molecules indicated that the presence of halogen substituents, such as chlorine, enhances antiproliferative effects against various cancer cell lines. For example, compounds with a dichloro substitution were found to have significant growth-inhibitory effects on cancer cells .
Study on Lipoxygenase Inhibition
In a study evaluating the inhibition of lipoxygenase by various compounds, this compound was identified as a potent inhibitor. The study highlighted the importance of the dichlorobenzyl moiety in enhancing inhibitory activity, suggesting that similar structural modifications could yield even more effective inhibitors .
Evaluation of Antibacterial Activity
A comparative study analyzed the antibacterial efficacy of several pyrrolidine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that compounds with similar structural motifs to this compound had MIC values significantly lower than traditional antibiotics like ciprofloxacin, indicating their potential as alternative therapeutic agents .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .
- Waste Disposal: Segregate chemical waste and dispose via certified hazardous waste services. Avoid environmental release .
- Emergency Measures: For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations immediately .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer:
- Key Steps:
Etherification: React pyrrolidine with 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
Salt Formation: Treat the free base with HCl in a solvent like ethanol to precipitate the hydrochloride salt .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and temperature (room temp. to 50°C) to improve yield .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyrrolidine backbone and dichlorobenzyl substituents .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] ~303.2) .
Advanced Research Questions
Q. How can computational modeling approaches be integrated into the design of novel derivatives?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states, optimizing substituent positions for target bioactivity .
- Machine Learning: Train models on existing pyrrolidine derivatives to predict solubility or binding affinity. Tools like ICReDD’s reaction path search methods can narrow experimental conditions .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .
Q. What strategies resolve contradictory data regarding the compound’s reactivity under varying pH conditions?
- Methodological Answer:
- Controlled Experiments: Systematically test reactivity in buffered solutions (pH 3–10). Monitor degradation via UV-Vis spectroscopy or LC-MS .
- Kinetic Studies: Determine rate constants for hydrolysis or oxidation at different pH levels. Use Arrhenius plots to identify activation energies .
- Computational Validation: Compare experimental results with DFT-predicted stability of protonated/deprotonated forms .
Q. How can quantum chemical reaction path searches improve synthesis efficiency of derivatives?
- Methodological Answer:
- Pathway Identification: Use software like Gaussian or ORCA to map energy profiles for key steps (e.g., ether bond formation), identifying low-energy intermediates .
- Solvent Effects: Simulate solvent interactions (e.g., dichloromethane vs. THF) to optimize polarity and reduce side reactions .
- Catalyst Screening: Model catalytic systems (e.g., phase-transfer catalysts) to accelerate reactions and improve enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
